1-(cyclobutylmethyl)-3-cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Description
1-(Cyclobutylmethyl)-3-cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, also known as CBTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CBTM is a triazolone derivative that has been shown to possess potent anticonvulsant and anxiolytic properties.
Scientific Research Applications
- Application : CBMCPT can form inclusion complexes with cyclodextrins, enhancing their solubility, stability, and bioavailability. These complexes have practical implications in pharmacy, medicine, foods, cosmetics, and more .
- Application : CBMCPT-modified cyclodextrins can significantly increase the rate and selectivity of reactions catalyzed by water-soluble organometallic complexes. They also design new ligands for aqueous organometallic catalysis .
- Application : The cyclobutylmethyl group stabilizes hydrate cages, impacting the equilibrium temperature of certain inclusion complexes. This property has implications in materials science and drug delivery .
Cyclodextrin Chemistry and Inclusion Complexes
Catalysis
Hydrate Cage Stabilization
Proteolytic Enzyme Research
properties
IUPAC Name |
2-(cyclobutylmethyl)-5-cyclopropyl-4-methyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-13-10(9-5-6-9)12-14(11(13)15)7-8-3-2-4-8/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJSFXBNRUKBGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC2CCC2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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